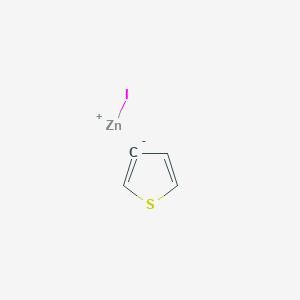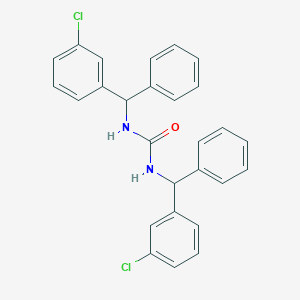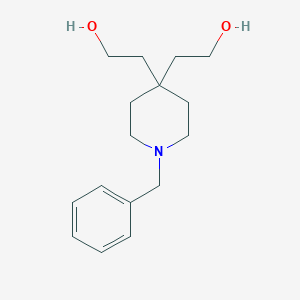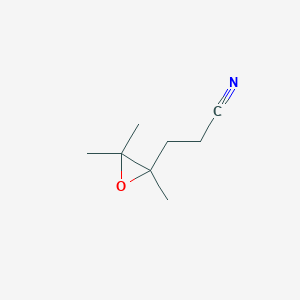
2,3,3-Trimethyloxirane-2-propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,3-Trimethyloxirane-2-propanenitrile is a chemical compound that belongs to the class of oxiranes. It is a colorless liquid that is used in various scientific research applications.
Scientific Research Applications
2,3,3-Trimethyloxirane-2-propanenitrile is used in various scientific research applications. It is used as a reagent in organic synthesis for the preparation of various compounds. It is also used as a starting material for the synthesis of other oxiranes. Additionally, it is used as a solvent in various chemical reactions.
Mechanism Of Action
The mechanism of action of 2,3,3-Trimethyloxirane-2-propanenitrile involves the reaction of the oxirane ring with various nucleophiles. The reaction results in the formation of various compounds such as alcohols, amines, and carboxylic acids. The reaction is catalyzed by various acids such as sulfuric acid and hydrochloric acid.
Biochemical and Physiological Effects
2,3,3-Trimethyloxirane-2-propanenitrile has not been extensively studied for its biochemical and physiological effects. However, it is known to be a toxic compound that can cause irritation to the skin, eyes, and respiratory tract. It is also known to be a mutagenic and carcinogenic compound.
Advantages And Limitations For Lab Experiments
The advantages of using 2,3,3-Trimethyloxirane-2-propanenitrile in lab experiments include its high reactivity and its ability to form various compounds. However, its toxic nature makes it difficult to handle and requires the use of proper safety precautions.
Future Directions
There are several future directions for the use of 2,3,3-Trimethyloxirane-2-propanenitrile in scientific research. One potential direction is the development of new synthetic routes for the preparation of oxiranes. Another direction is the study of the biochemical and physiological effects of 2,3,3-Trimethyloxirane-2-propanenitrile. Additionally, the use of 2,3,3-Trimethyloxirane-2-propanenitrile in the preparation of new materials such as polymers and resins is an area that requires further investigation.
Conclusion
In conclusion, 2,3,3-Trimethyloxirane-2-propanenitrile is a chemical compound that has various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. While it has potential for further research, its toxic nature requires careful handling and safety precautions.
Synthesis Methods
The synthesis of 2,3,3-Trimethyloxirane-2-propanenitrile involves the reaction of 2,3-epoxypropanenitrile with trimethylamine. The reaction is carried out in the presence of a catalyst such as zinc chloride or boron trifluoride. The reaction yields 2,3,3-Trimethyloxirane-2-propanenitrile as the main product.
properties
CAS RN |
175655-77-3 |
|---|---|
Product Name |
2,3,3-Trimethyloxirane-2-propanenitrile |
Molecular Formula |
C8H13NO |
Molecular Weight |
139.19 g/mol |
IUPAC Name |
3-(2,3,3-trimethyloxiran-2-yl)propanenitrile |
InChI |
InChI=1S/C8H13NO/c1-7(2)8(3,10-7)5-4-6-9/h4-5H2,1-3H3 |
InChI Key |
JDMWFGNUHQKSJX-UHFFFAOYSA-N |
SMILES |
CC1(C(O1)(C)CCC#N)C |
Canonical SMILES |
CC1(C(O1)(C)CCC#N)C |
synonyms |
Oxiranepropanenitrile, 2,3,3-trimethyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



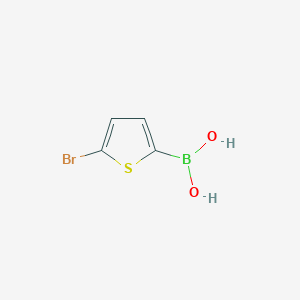




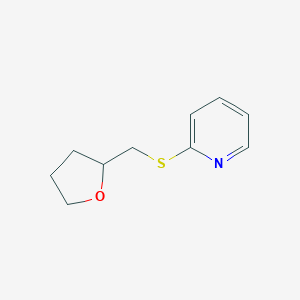

![(-)-2,2'-Methylenebis[(3aS,8aR)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole]](/img/structure/B68168.png)



